Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-
Brand Name: Vulcanchem
CAS No.: 15096-41-0
VCID: VC0081131
InChI: InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+3;/p-6
SMILES: CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]
Molecular Formula: C4H6Cl4Cr2O3
Molecular Weight: 347.9 g/mol

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

CAS No.: 15096-41-0

Main Products

VCID: VC0081131

Molecular Formula: C4H6Cl4Cr2O3

Molecular Weight: 347.9 g/mol

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- - 15096-41-0

CAS No. 15096-41-0
Product Name Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-
Molecular Formula C4H6Cl4Cr2O3
Molecular Weight 347.9 g/mol
IUPAC Name chromium(3+);2-methylprop-2-enoate;tetrachloride;hydroxide
Standard InChI InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+3;/p-6
Standard InChIKey SHDBMHXNFPAEAP-UHFFFAOYSA-L
SMILES CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]
Canonical SMILES CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]
PubChem Compound 167238
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator